molecular formula C20H13ClF4N2O2 B2912971 N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900009-54-3

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2912971
CAS No.: 900009-54-3
M. Wt: 424.78
InChI Key: JPCHIIFQXYTWOO-UHFFFAOYSA-N
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Description

The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 1,6-dihydropyridine core. Key structural elements include:

  • N-(2-Chloro-5-(trifluoromethyl)phenyl) carboxamide: Positioned at C3, this substituent introduces electron-withdrawing groups (Cl, CF₃) that may influence electronic properties and hydrogen-bonding capacity.
  • 6-Oxo group: Part of the partially saturated 1,6-dihydropyridine ring, which can affect conformational flexibility and redox properties.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N2O2/c21-16-7-4-14(20(23,24)25)9-17(16)26-19(29)13-3-8-18(28)27(11-13)10-12-1-5-15(22)6-2-12/h1-9,11H,10H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCHIIFQXYTWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biochemical pathways and its potential therapeutic applications.

  • Molecular Formula : C18_{18}H12_{12}ClF4_{4}N3_{3}O2_{2}
  • Molecular Weight : 493.95 g/mol
  • CAS Number : 477333-35-0

The compound exhibits biological activity primarily through its inhibition of specific enzymes and receptors. Notably, it has been studied for its effects on cholinesterases, which are critical in neurotransmission.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play vital roles in the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic implications in conditions like Alzheimer's disease.

Research indicates that derivatives similar to this compound demonstrate significant inhibitory activity against AChE and BChE. For instance, certain synthesized compounds showed IC50_{50} values in the nanomolar range against AChE, indicating potent inhibition .

Biological Activity Data

Biological Activity IC50_{50} (µM) Reference
AChE Inhibition0.038
BChE Inhibition0.024
α-Glycosidase Inhibition0.073
hCA I Inhibition1.80

Study 1: Cholinesterase Inhibitors

A study evaluated several derivatives of dihydropyridine compounds for their cholinesterase inhibitory properties. The results indicated that compounds with similar structural features to this compound exhibited potent inhibition against both AChE and BChE. This suggests a potential application in treating neurodegenerative diseases where cholinergic dysfunction is prominent .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study focused on modifications to the dihydropyridine core structure. The findings revealed that specific substitutions could enhance the inhibitory potency against cholinesterases while maintaining selectivity over other metabolic enzymes. This work underscores the importance of structural optimization in drug development processes aimed at enhancing biological activity .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and analogs from the evidence:

Compound Name (CAS or Reference) 1-Substituent N-Substituent Pyridine Substitution Molecular Formula Molar Mass (g/mol)
Target Compound 4-Fluorobenzyl 2-Chloro-5-(trifluoromethyl)phenyl None C₂₀H₁₄ClF₄N₂O₂* ~440.7*
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Chlorobenzyl 4-Methoxyphenyl 5-Chloro C₂₀H₁₆Cl₂N₂O₃ 403.26
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide 3-(Trifluoromethyl)benzyl 2,4-Difluorophenyl 5-Chloro C₂₁H₁₃ClF₅N₂O₂ 467.79
Key Observations:
  • 1-Substituent :
    • The target’s 4-fluorobenzyl group balances moderate lipophilicity and electronic effects, whereas analogs use bulkier (3-chlorobenzyl) or highly lipophilic (3-CF₃-benzyl) groups.
    • 3-Trifluoromethylbenzyl (in ) enhances metabolic stability but may reduce solubility.

Substituent Effects on Physicochemical Properties

  • Lipophilicity :
    • The target’s 4-fluorobenzyl and 2-chloro-5-CF₃-phenyl groups likely result in moderate-to-high logP, comparable to the 3-CF₃-benzyl analog .
    • The 4-methoxyphenyl group in may improve aqueous solubility due to its polar methoxy moiety.
  • Methoxy () is electron-donating, which could reduce carboxamide acidity.

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